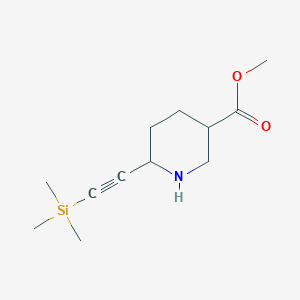
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate is a compound belonging to the piperidine family, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate involves several steps. One common method includes the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This multicomponent coupling reaction yields substituted piperidines in moderate to good yields . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Methyl 1-hydroxyindole-3-carboxylate: This compound is synthesized using similar methods and has comparable biological activities.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound exhibits neuroprotective activities and interacts with different molecular targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO2Si |
|---|---|
Molecular Weight |
239.39 g/mol |
IUPAC Name |
methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO2Si/c1-15-12(14)10-5-6-11(13-9-10)7-8-16(2,3)4/h10-11,13H,5-6,9H2,1-4H3 |
InChI Key |
FSOOKKHLCZDGTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(NC1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















